molecular formula C14H14N2O4S B4774445 N-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

N-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

Cat. No.: B4774445
M. Wt: 306.34 g/mol
InChI Key: VBTDIVURDFYYCV-WUXMJOGZSA-N
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Description

N-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds This particular compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

The synthesis of N-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The resulting intermediate is then subjected to cyclization to form the thiazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

N-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions contribute to its antimicrobial and anticancer properties. The exact molecular targets and pathways may vary depending on the specific biological context .

Comparison with Similar Compounds

N-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide can be compared with other thiazole derivatives such as:

Properties

IUPAC Name

N-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-8(17)15-14-16-13(18)12(21-14)6-9-4-5-10(19-2)7-11(9)20-3/h4-7H,1-3H3,(H,15,16,17,18)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTDIVURDFYYCV-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=C(C=C(C=C2)OC)OC)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C\C2=C(C=C(C=C2)OC)OC)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Reactant of Route 3
N-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Reactant of Route 4
N-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
N-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
N-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

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